Reduced Acute Toxicity vs. Dibazol (Bendazol) – In Vivo Comparison
In a direct comparative study, 2-Propanol, 1-(diethylamino)-3-(2-propyl-1-benzimidazolyl)- (abazol) demonstrated significantly lower toxicity and a less pronounced convulsant effect compared to dibazol (bendazol, 2-benzylbenzimidazole) [1]. The study was conducted in mice, dogs, and cats, establishing a multi-species safety advantage.
| Evidence Dimension | Acute toxicity and convulsant liability |
|---|---|
| Target Compound Data | Less toxicity and less pronounced convulsant effect (qualitative assessment; specific LD₅₀ values reported in full article but not extractable from abstract) |
| Comparator Or Baseline | Dibazol (bendazol) – higher toxicity and more pronounced convulsant effect |
| Quantified Difference | Directional: abazol exhibits an improved safety profile over dibazol across all tested species |
| Conditions | In vivo experiments in mice, dogs, and cats; abstract from Farmakol. Toksikol. 1979 |
Why This Matters
For procurement decisions in cardiovascular or neuropharmacology research, the reduced convulsant risk of abazol compared to dibazol makes it the preferred candidate when a wider safety margin is required for in vivo studies.
- [1] Batrak, G. E.; Zlenko, E. T.; et al. [Pharmacological properties of a new benzimidazole derivative]. Farmakol. Toksikol. 1979, 42 (5), 511–515. PMID: 488325. View Source
